4H-1-Benzopyran-4-one,2-amino-3-phenyl-(9CI)
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Overview
Description
4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound has a molecular formula of C15H11NO2 and is characterized by the presence of an amino group and a phenyl group attached to the benzopyran core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as catalysts to achieve high yields under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death.
Anti-inflammatory Activity: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) can be compared with other benzopyran derivatives:
Similar Compounds:
Uniqueness: The presence of both amino and phenyl groups in 4H-1-Benzopyran-4-one, 2-amino-3-phenyl-(9CI) enhances its biological activity and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-amino-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-15-13(10-6-2-1-3-7-10)14(17)11-8-4-5-9-12(11)18-15/h1-9H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUGZHBKIKBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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